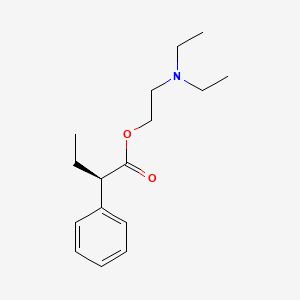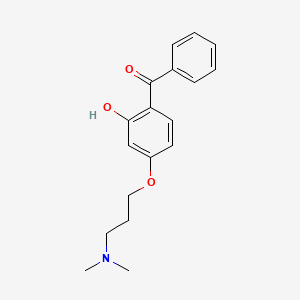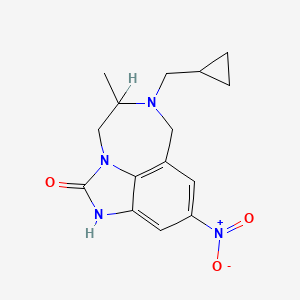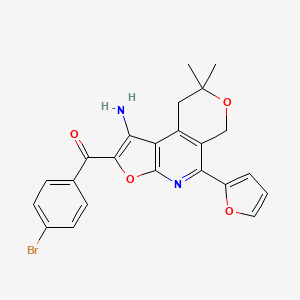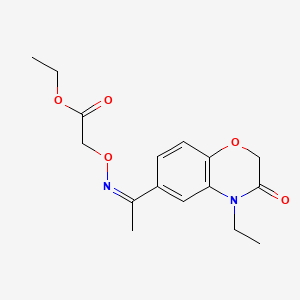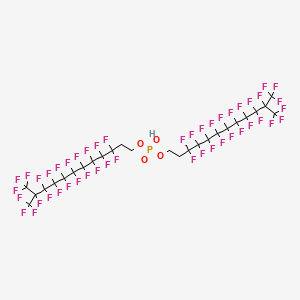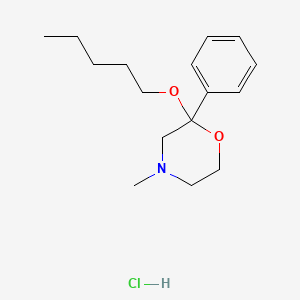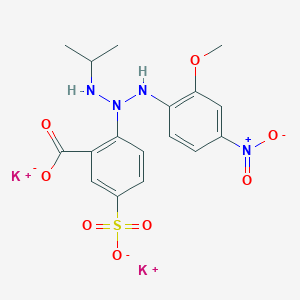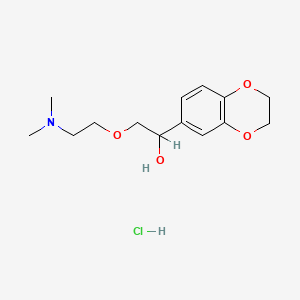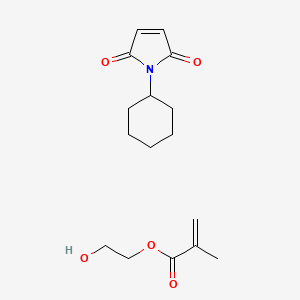
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate is a compound that combines two distinct chemical structures: a cyclohexylpyrrole-2,5-dione and a hydroxyethyl methacrylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate typically involves the following steps:
Formation of Cyclohexylpyrrole-2,5-dione: This can be achieved through the reaction of cyclohexylamine with maleic anhydride under controlled conditions.
Esterification: The hydroxyethyl methacrylate component is synthesized by esterifying methacrylic acid with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Produces carboxylic acids and ketones.
Reduction: Yields alcohols and amines.
Substitution: Results in the formation of substituted esters.
Applications De Recherche Scientifique
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with unique mechanical and thermal properties.
Materials Science: Incorporated into hydrogels for drug delivery systems due to its biocompatibility and controlled release properties.
Biology and Medicine: Investigated for its potential in creating biocompatible coatings for medical devices.
Mécanisme D'action
The mechanism of action of 1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis, releasing active components that interact with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxyethyl methacrylate: A common monomer used in hydrogel synthesis.
Cyclohexylamine derivatives: Used in the synthesis of various pharmaceuticals and polymers.
Uniqueness
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate is unique due to its dual functionality, combining the properties of cyclohexylpyrrole-2,5-dione and hydroxyethyl methacrylate. This allows for the creation of materials with tailored properties for specific applications.
Propriétés
Numéro CAS |
204850-59-9 |
|---|---|
Formule moléculaire |
C16H23NO5 |
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
1-cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H13NO2.C6H10O3/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-5(2)6(8)9-4-3-7/h6-8H,1-5H2;7H,1,3-4H2,2H3 |
Clé InChI |
GZPDHEHYOXNKHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCO.C1CCC(CC1)N2C(=O)C=CC2=O |
Numéros CAS associés |
204850-59-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


